1-Cyclopropyl-5-fluoro-1H-indole
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Overview
Description
1-Cyclopropyl-5-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a cyclopropyl group and a fluorine atom attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-fluoro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-5-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with similar biological activities.
5-Fluoroindole: Shares the fluorine substitution but lacks the cyclopropyl group.
Cyclopropylindole: Contains the cyclopropyl group but not the fluorine atom.
Uniqueness: 1-Cyclopropyl-5-fluoro-1H-indole is unique due to the combined presence of both the cyclopropyl and fluorine groups, which may enhance its biological activity and stability compared to other indole derivatives .
Properties
Molecular Formula |
C11H10FN |
---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-cyclopropyl-5-fluoroindole |
InChI |
InChI=1S/C11H10FN/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2 |
InChI Key |
SBMPVDYSLWOODY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)F |
Origin of Product |
United States |
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